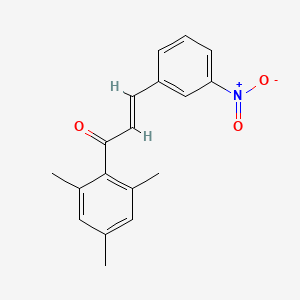

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one

Description

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a mesityl (2,4,6-trimethylphenyl) group and a 3-nitrophenyl moiety. Chalcones, or α,β-unsaturated ketones, are renowned for their structural versatility and applications in medicinal chemistry, materials science, and photophysical studies . The mesityl group confers steric bulk and electron-donating effects, while the 3-nitrophenyl group introduces strong electron-withdrawing properties, creating a push-pull electronic structure. This compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes . Its structural and electronic features make it a candidate for studies in nonlinear optics, antibacterial agents, and crystallography .

Properties

Molecular Formula |

C18H17NO3 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H17NO3/c1-12-9-13(2)18(14(3)10-12)17(20)8-7-15-5-4-6-16(11-15)19(21)22/h4-11H,1-3H3/b8-7+ |

InChI Key |

COYZCLWLBGOADT-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between 3-nitrobenzaldehyde and mesityl acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature, yielding the desired chalcone in high purity and yield .

Industrial production methods for this compound are similar but often involve optimization of reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst or sodium borohydride can convert the nitro group to an amino group, yielding 1-Mesityl-3-(3-aminophenyl)prop-2-en-1-one.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with various substituents using reagents like halogens or sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where mesityl aldehyde and 3-nitroacetophenone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures. Recent advancements have introduced the use of continuous flow reactors for this synthesis, enhancing yield and sustainability through better control over reaction conditions and the use of recyclable solvents and catalysts.

Biological Activities

This compound exhibits significant biological activities, particularly in anticancer and antimicrobial research. Its mechanism of action may involve modulation of various signaling pathways associated with cell growth and apoptosis, positioning it as a promising candidate for drug development .

Anticancer Activity

Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of both the mesityl group and nitro group enhances its reactivity and biological activity, making it a target for further investigation in anticancer therapies.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

In a study evaluating various chalcone derivatives, this compound was found to significantly reduce the viability of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that this compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The biological activities of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anti-tumor activity is believed to result from the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chalcone Derivatives

*Calculated based on molecular formula C₁₈H₁₇NO₃.

Key Observations :

- Electron Effects: The 3-nitrophenyl group enhances electron-withdrawing capacity compared to non-nitro analogs (e.g., ), influencing photophysical properties like charge-transfer transitions .

- Steric Hindrance : Mesityl groups introduce steric bulk, reducing molecular planarity and affecting crystallographic packing compared to phenyl or bromothiophenyl derivatives .

Key Observations :

- IR Spectroscopy: The C=O stretch in nitro-containing chalcones (~1648–1660 cm⁻¹) is redshifted compared to non-nitro derivatives (e.g., 1672 cm⁻¹ in ), reflecting increased conjugation with the nitro group .

- ¹H NMR : Nitrophenyl protons in 3-substituted derivatives resonate at δ 7.5–8.5 due to deshielding, whereas methoxy or hydroxy substitutions (e.g., ) show additional downfield shifts for oxygenated protons .

Table 3: Application-Based Comparison

Key Observations :

- Biological Applications : Nitro groups enhance antibacterial potency, particularly when combined with methoxy/hydroxy substitutions (e.g., ).

- Materials Science: Mesityl-nitro chalcones exhibit superior photostability and nonlinear optical responses compared to phenyl analogs .

- Forensics : Simpler nitrochalcones (e.g., ) are preferred for forensic applications due to adhesion properties, while bulky mesityl derivatives may hinder surface interactions.

Biological Activity

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by its α,β-unsaturated carbonyl structure. This compound has garnered attention for its potential biological activities, including anticholinesterase, antidiabetic, and anticancer properties. This article explores the synthesis, biological activity, and molecular modeling studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction conditions often include solvents like ethanol or methanol, and catalysts such as sodium hydroxide. The resulting product can be purified through recrystallization.

Anticholinesterase Activity

This compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibitory concentration (IC50) for AChE was reported at 16.29 ± 0.44 µM, indicating its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease .

Antidiabetic Activity

In addition to its anticholinesterase properties, this compound exhibits notable antidiabetic activity by inhibiting α-amylase and α-glucosidase enzymes. The IC50 values for α-amylase and α-glucosidase were found to be 105.51 ± 0.24 µM and 121.18 ± 0.47 µM, respectively . These findings suggest that this compound may help manage blood glucose levels.

Anticancer Properties

Recent studies have indicated that chalcones, including this compound, possess anticancer properties. They have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For instance, they can inhibit cell proliferation and promote cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes like AChE. The compound was found to form hydrogen bonds with key residues in the active site of AChE, suggesting a strong binding affinity that correlates with its inhibitory activity .

Case Studies

Several case studies have explored the therapeutic potential of chalcones in various disease models:

- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

- Diabetes Management : Clinical trials have shown that compounds with similar structures can significantly lower postprandial blood glucose levels in diabetic patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.